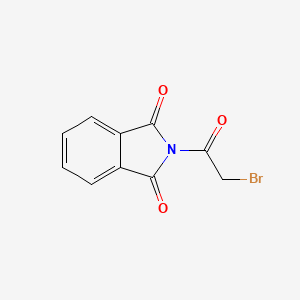

2-(2-Bromoacetyl)isoindoline-1,3-dione

描述

Contextualization within Isoindoline-1,3-dione Chemistry

The isoindoline-1,3-dione core, commonly known as the phthalimide (B116566) group, is a well-established structural motif in organic chemistry. wikipedia.org This moiety is renowned for its ability to act as a protecting group for primary amines, a strategy famously employed in the Gabriel synthesis of primary amines. byjus.com The phthalimide group's presence in 2-(2-bromoacetyl)isoindoline-1,3-dione imparts a degree of steric bulk and influences the electronic environment of the molecule. Furthermore, the isoindoline-1,3-dione structure is a recurring pharmacophore in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. mdpi.com The incorporation of this scaffold into newly synthesized molecules via this compound is a strategic approach in the development of novel therapeutic agents. researchgate.net

Significance as a Strategic Organic Intermediate

The primary significance of this compound lies in its role as a versatile building block for the synthesis of a diverse array of heterocyclic compounds. The bromoacetyl moiety provides a highly reactive electrophilic site that is susceptible to nucleophilic attack by a wide range of reagents. This reactivity is the cornerstone of its utility in constructing five- and six-membered heterocyclic rings, which are prevalent in many biologically active molecules.

One of the most prominent applications of this intermediate is in the Hantzsch thiazole (B1198619) synthesis and related reactions. For instance, the reaction of this compound with thiourea (B124793) in a refluxing solvent readily yields 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione. researchgate.net This transformation provides a straightforward entry into aminothiazole derivatives, which are key components in many pharmaceutical compounds.

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Thiourea | Reflux | 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione | Not specified researchgate.net |

Beyond thiazoles, this intermediate is instrumental in the synthesis of other important heterocyclic systems. Its reaction with substituted hydrazines can lead to the formation of pyridazine (B1198779) derivatives, while reactions with active methylene (B1212753) compounds can be employed to construct a variety of carbon-carbon and carbon-heteroatom bonds, further expanding its synthetic utility. The reactivity of the bromoacetyl group allows for facile introduction of the phthalimidoacetyl moiety into various molecular scaffolds, making it a key strategic component in multi-step synthetic sequences.

| Reactant | Product | Reaction Type |

|---|---|---|

| Thiourea | 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione | Hantzsch thiazole synthesis researchgate.net |

| Substituted benzene (B151609) diazonium chloride | 2-(1,3-dioxoisoindolin-2-yl)-2-oxo-N'-phenylacetohydrazonoyl bromide | Coupling reaction researchgate.net |

| Hydrazonoyl cyanide | Substituted pyrazole (B372694) derivatives | Cyclocondensation researchgate.net |

Historical Perspectives on Key Functional Group Utilization

The historical significance of the two key functional groups within this compound is well-documented in the annals of organic chemistry. The phthalimide group, as mentioned, gained prominence through the work of Siegmund Gabriel in 1887 with the development of the Gabriel synthesis. youtube.com This method provided a reliable route to primary amines, avoiding the over-alkylation issues often encountered with the use of ammonia (B1221849). The use of phthalimide as a masked form of ammonia has since become a fundamental strategy in organic synthesis. byjus.com

Concurrently, the bromoacetyl group has a long history as a potent electrophile and alkylating agent. Alpha-halo ketones, in general, are recognized for their high reactivity towards nucleophiles, a property that has been exploited in a vast number of synthetic transformations for over a century. The presence of the bromine atom activates the adjacent carbonyl group and provides a good leaving group for nucleophilic substitution reactions. This reactivity has been harnessed for the formation of C-C, C-N, C-S, and C-O bonds, making bromoacetyl-containing compounds invaluable in the synthesis of a wide range of organic molecules.

The combination of these two historically significant functional groups in a single molecule, this compound, creates a powerful bifunctional reagent. It marries the protective capabilities and synthetic versatility of the phthalimide moiety with the reliable electrophilicity of the bromoacetyl group. This synergistic combination allows for the controlled and strategic introduction of a phthalimido-protected aminoacetyl unit, which can then be further elaborated into more complex structures, underscoring its enduring importance in advanced chemical research.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

49599-17-9 |

|---|---|

分子式 |

C10H6BrNO3 |

分子量 |

268.06 g/mol |

IUPAC 名称 |

2-(2-bromoacetyl)isoindole-1,3-dione |

InChI |

InChI=1S/C10H6BrNO3/c11-5-8(13)12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 |

InChI 键 |

GLSCIUFIFTZZFW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)CBr |

产品来源 |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of 2-(2-Bromoacetyl)isoindoline-1,3-dione

A primary route for synthesizing this compound involves the direct bromination of a suitable precursor. This approach is often favored due to its straightforward nature and the ready availability of the necessary starting materials.

N-acetylphthalimide is a commonly used precursor for the synthesis of this compound. The key transformation is the bromination of the acetyl group, where a hydrogen atom is substituted by a bromine atom. This reaction is typically performed using a specific brominating agent and often requires a catalyst to proceed efficiently. The phthalimide (B116566) group's stability under these reaction conditions allows for the selective modification of the acetyl moiety.

N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent for bromination reactions, particularly at allylic and benzylic positions. missouri.eduwikipedia.org It also serves as an effective reagent for the α-bromination of carbonyl compounds. missouri.edu In the synthesis of this compound from N-acetylphthalimide, NBS provides a convenient source of electrophilic bromine. researchgate.net The reaction is often initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or through photochemical means. missouri.edu The advantages of using NBS include its solid, manageable form and its selectivity, which helps to minimize the formation of unwanted byproducts. missouri.edu

Maximizing the yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. Key factors that are often fine-tuned include the choice of solvent, the reaction temperature, and the stoichiometry of the reactants. For instance, non-polar solvents are often employed to favor the desired bromination pathway. Temperature control is critical to ensure the reaction proceeds at a reasonable rate without leading to the decomposition of the product or the formation of impurities. The molar ratios of the precursor, NBS, and the initiator are also precisely controlled to drive the reaction to completion and enhance the purity of the final product.

| Parameter | Condition | Rationale |

| Solvent | Typically a non-polar solvent like carbon tetrachloride. | Favors the radical bromination pathway and minimizes side reactions. missouri.edu |

| Initiator | Radical initiators like AIBN or photochemical initiation. | Generates the bromine radical needed to start the reaction. missouri.eduwikipedia.org |

| Temperature | Often refluxing conditions. | Provides the necessary energy to initiate and sustain the reaction. missouri.edu |

| Reactant Ratio | Stoichiometric or slight excess of NBS. | To ensure complete conversion of the starting material. |

Alternative Approaches for Introducing the Bromoacetyl Moiety

Beyond the direct bromination of N-acetylphthalimide, other synthetic strategies can be employed to introduce the bromoacetyl group onto the isoindoline-1,3-dione framework.

An alternative method involves the direct bromoacetylation of phthalimide or its derivatives. This is achieved by reacting the phthalimide with bromoacetyl bromide, typically in the presence of a base. The base facilitates the deprotonation of the phthalimide, forming a nucleophilic anion that subsequently attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This nucleophilic acyl substitution reaction directly forms the desired this compound.

Synthetic Strategies for Related Bromoacetyl-containing Isoindoline (B1297411) Scaffolds

The synthetic methodologies for preparing this compound can be adapted to create a diverse range of related bromoacetyl-containing isoindoline structures. By utilizing substituted phthalimides as starting materials, various functional groups can be incorporated into the aromatic ring of the isoindoline-1,3-dione core. These modifications allow for the fine-tuning of the molecule's electronic and steric properties, which is a key consideration in the design of new therapeutic agents and functional materials. The versatility of these synthetic routes enables the generation of libraries of bromoacetyl-containing isoindoline derivatives for screening in various applications. nih.govekb.egderpharmachemica.com2promojournal.com

| Precursor | Reagent | Product |

| N-acetylphthalimide | N-Bromosuccinimide | This compound |

| Phthalimide | Bromoacetyl bromide | This compound |

| Substituted Phthalic Anhydride (B1165640) + Glycine | Subsequent bromination | Substituted this compound |

Elucidation of Reaction Mechanisms and Transformative Pathways

Nucleophilic Substitution Reactions of the Bromoacetyl Group

The presence of a bromine atom alpha to a carbonyl group makes the methylene (B1212753) carbon exceptionally susceptible to nucleophilic attack. This reactivity is the cornerstone of many synthetic applications of the title compound.

Nitrogen nucleophiles readily displace the bromide ion to form new carbon-nitrogen bonds. A prominent example is the reaction with thiourea (B124793), which proceeds via the Hantzsch thiazole (B1198619) synthesis mechanism. When 2-(2-bromoacetyl)isoindoline-1,3-dione is refluxed with thiourea in ethanol, it yields 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione hydrobromide. researchgate.net The reaction involves an initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. researchgate.net

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Thiourea | Refluxing Ethanol | 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione hydrobromide | researchgate.net |

Carbon-based nucleophiles, such as the cyanide ion, are effective for extending the carbon chain. The reaction of this compound with potassium cyanide results in the formation of 2-(2-cyanoacetyl)isoindoline-1,3-dione. researchgate.net This classic nucleophilic substitution proceeds via an SN2 mechanism, where the cyanide ion attacks the electrophilic carbon, displacing the bromide ion. chemguide.co.uk The resulting cyanoacetyl derivative is a valuable intermediate, as the nitrile group can be further hydrolyzed, reduced, or used in cyclization reactions to synthesize various other heterocyclic compounds. researchgate.net

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Potassium Cyanide | Ethanol, Heat | 2-(2-cyanoacetyl)isoindoline-1,3-dione | researchgate.netchemguide.co.uk |

The electrophilic bromoacetyl moiety also reacts with a range of other heteroatom nucleophiles. Sulfur nucleophiles, such as thioacetamide (B46855) and ammonium (B1175870) dithiocarbamate, have been shown to react in a similar fashion to thiourea, leading to the formation of substituted thiazole derivatives. researchgate.net Thiolate anions are also highly effective nucleophiles for displacing the bromide, forming thioether linkages. researchgate.net These reactions underscore the broad utility of the bromoacetyl group as an electrophilic partner for various nucleophiles, enabling the introduction of diverse functional groups. cu.edu.egrsc.org

Cyclization and Condensation Reactions Involving the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione (phthalimide) portion of the molecule is not merely a passive scaffold. The acidic nature of the proton on the imide nitrogen allows for its participation in various condensation reactions. mdpi.comnih.gov For instance, after initial modification of the bromoacetyl group, the phthalimide (B116566) nitrogen can be involved in Mannich-type reactions or act as a nucleophile in condensations with various pharmacophores like arylpiperazines to create complex molecules with potential biological activity. mdpi.comnih.govmdpi.com The entire isoindoline-1,3-dione structure can also serve as a key component in the synthesis of larger, fused heterocyclic systems through multi-step reaction sequences. mdpi.comnih.gov

Mechanism of Hydrazonoyl Formation and Subsequent Cyclizations

This compound is a precursor for synthesizing heterocycles via hydrazonoyl halide intermediates. The general mechanism involves the initial reaction of the keto group (or a derivative) with a hydrazine (B178648) to form a hydrazone. This hydrazone can then be halogenated to create a reactive hydrazonoyl halide. This intermediate is a 1,3-dipole precursor which can undergo [3+2] cycloaddition reactions with various dipolarophiles. mdpi.combond.edu.au For example, reaction with a thiocarbonyl compound can lead to the formation of 2,3-dihydro-1,3,4-thiadiazoles. rsc.orgrsc.org The versatility of hydrazonoyl halides allows for their reaction with a wide range of nucleophiles and unsaturated systems to generate a variety of five-membered heterocyclic rings, such as pyrazoles and triazoles. cu.edu.egbond.edu.au

Regioselectivity and Stereochemical Control in Derivatization

Control over the outcome of chemical reactions is crucial in synthesis. In the derivatization of this compound, regioselectivity is often a key consideration, particularly in cyclization reactions. For instance, in the synthesis of 1,2,3-triazoles from an alkyne derivative of the title compound, the choice of catalyst dictates the regiochemical outcome. Copper-catalyzed "click chemistry" reactions typically yield the 1,4-disubstituted regioisomer, whereas ruthenium catalysis can selectively produce the 1,5-disubstituted isomer. figshare.com Furthermore, stereochemistry can become a factor in certain derivatives. For example, hydrazones formed from the acetyl group can exist as a mixture of E and Z isomers, which may interconvert in solution. mdpi.com The ability to control these aspects of reactivity is essential for the targeted synthesis of specific isomers with desired properties.

Strategic Derivatization and Applications in Complex Molecule Synthesis

Synthesis of Novel Heterocyclic Systems

The α-bromoacetyl group is a potent electrophile, making 2-(2-bromoacetyl)isoindoline-1,3-dione an ideal starting material for constructing various heterocyclic rings through reactions with appropriate nucleophiles.

Thiazole (B1198619) Ring Formation from the Bromoacetyl Moiety

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. When this compound is reacted with thiourea (B124793) in refluxing ethanol, it readily forms 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione. wikipedia.org This reaction provides a direct and efficient route to introduce a thiazole ring appended to the phthalimide (B116566) core, yielding a key intermediate for further functionalization. wikipedia.org

The resulting aminothiazole derivative is a valuable scaffold in medicinal chemistry and can be further modified, for instance, by coupling with arenediazonium chlorides to produce various 5-arylazoaminothiazole derivatives. wikipedia.org

Table 1: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Synthesis of Thiadiazole Derivatives

The bromoacetyl moiety is also instrumental in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. A common synthetic strategy begins with the reaction of a related starting material, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, with potassium thiocyanate (B1210189). This step produces a thiocyanate intermediate, which is then coupled with aryl diazonium salts to generate iminothiadiazole derivatives. These intermediates can be further elaborated to create a diverse library of thiadiazole compounds. wikipedia.org

Construction of Azetidinone and Thiazolidinone Systems

While not a direct one-step precursor, this compound is a crucial starting material for the multi-step synthesis of azetidinone (β-lactam) and thiazolidinone rings. The synthesis typically proceeds through the 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione intermediate obtained from the Hantzsch reaction (see 4.1.1).

Schiff Base Formation: The primary amine of the aminothiazole intermediate is condensed with various aromatic aldehydes to form the corresponding Schiff bases (imines).

Cyclization:

Azetidinones: These Schiff bases undergo cyclocondensation with chloroacetyl chloride in the presence of a base like triethylamine. This reaction, a variation of the Staudinger synthesis, constructs the four-membered β-lactam ring.

Thiazolidinones: Alternatively, reacting the Schiff bases with thioglycolic acid in a suitable solvent leads to the formation of 4-thiazolidinone (B1220212) derivatives.

This sequential approach allows for the integration of the phthalimide, thiazole, and either azetidinone or thiazolidinone cores into a single molecular architecture.

Formation of Pyrazole (B372694) and Furan (B31954) Derivatives

The reactivity of this compound also extends to the synthesis of other five-membered heterocycles like pyrazoles and furans.

Pyrazoles: Research has demonstrated that pyrazole derivatives can be synthesized from this compound. For instance, reacting it with phenylhydrazine (B124118) can lead to the formation of a phenylhydrazone intermediate, which subsequently cyclizes to form a pyrazole ring system. wikipedia.org

Furans: The Feist-Benary furan synthesis is a classic method that utilizes α-halo ketones and β-dicarbonyl compounds. wikipedia.org In this reaction, this compound can act as the α-halo ketone component. When reacted with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base like pyridine, it is expected to yield a highly functionalized furan derivative bearing the isoindoline-1,3-dione substituent.

Exploration of Other Fused and Isolated Heterocycles

The synthetic utility of this compound has been explored for creating other heterocyclic systems, including six-membered rings. For example, it can be used as a precursor for the synthesis of pyridazine (B1198779) derivatives. The reaction with an appropriate hydrazine (B178648) derivative under cyclization conditions can yield a dihydropyridazine (B8628806) structure incorporating the phthalimide moiety. wikipedia.org

Utility in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to generate molecular diversity. The carbonyl group within the bromoacetyl moiety of this compound allows it to participate as the ketone component in isocyanide-based MCRs, such as the Passerini reaction.

A study on the closely related analogue, 2-(2-oxopropyl)isoindoline-1,3-dione, demonstrates this potential. This compound undergoes a one-pot, three-component Passerini-type reaction with various alkyl isocyanides and aromatic carboxylic acids in water at room temperature. researchgate.net This reaction proceeds cleanly and efficiently to produce α-acyloxy-β-amido ketone derivatives. researchgate.net Given the structural similarity, this compound is a prime candidate for similar MCRs, offering a rapid pathway to complex molecular scaffolds that combine the phthalimide core with diverse amide and ester functionalities in a single synthetic operation.

Table 2: Passerini-Type Three-Component Reaction

| Ketone Component | Isocyanide Component | Carboxylic Acid Component | Product Type |

|---|

Application as a Precursor for Aminoethylation Reagents in Modified Gabriel Synthesis

This compound serves as a key intermediate in organic synthesis, particularly as a precursor for reagents used in modified Gabriel synthesis. The Gabriel synthesis is a well-established method for transforming primary alkyl halides into primary amines, effectively avoiding the over-alkylation that can occur with direct ammonia (B1221849) alkylation. wikipedia.orgbyjus.commasterorganicchemistry.com In this process, the phthalimide anion acts as a surrogate for the amino anion (H₂N⁻). wikipedia.org The classical synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. missouri.edu

The structure of this compound incorporates the essential phthalimide group, which protects the nitrogen atom, and a reactive bromoacetyl moiety. This bromoacetyl group contains a reactive carbon-bromine bond, making the compound an effective electrophile for alkylating various nucleophiles. While structurally similar to reagents like 2-(2-bromoethyl)isoindoline-1,3-dione, which is a known aminoethylation reagent in the Gabriel synthesis, the bromoacetyl derivative provides a carbonyl group adjacent to the reactive site, influencing its reactivity and the structure of the final product. researchgate.net

Modifications to the original Gabriel synthesis have been developed to overcome its limitations, such as the harsh conditions often required for the final deprotection step. rsc.orgthermofisher.com A significant improvement was the Ing-Manske procedure, which utilizes hydrazine (N₂H₄) for a milder cleavage of the N-alkylphthalimide, yielding the desired primary amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.orgmasterorganicchemistry.comthermofisher.com

The use of this compound as a precursor allows for the introduction of a protected aminoacetyl group onto a substrate. The reaction sequence would typically involve:

Nucleophilic Substitution: A nucleophile attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion. This step attaches the phthalimide-protected acetyl group to the target molecule.

Deprotection: The phthalimide protecting group is then removed, commonly via hydrazinolysis, to unmask the primary amine functionality.

This strategy is valuable for synthesizing complex molecules where a primary amine needs to be introduced with high selectivity and under controlled conditions. The phthalimide group ensures that the nitrogen is non-nucleophilic after the initial alkylation, preventing subsequent reactions. missouri.edu

Design of Scaffold Libraries for Structure-Activity Relationship (SAR) Studies

The isoindoline-1,3-dione (phthalimide) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govmdpi.comresearchgate.net Its derivatives have shown a wide range of activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. researchgate.netnih.govmdpi.com Consequently, this compound is a valuable starting material for generating chemical libraries to perform Structure-Activity Relationship (SAR) studies. SAR studies are crucial in drug discovery for identifying the key chemical features of a molecule responsible for its biological activity.

The synthetic utility of this compound lies in its reactive bromoacetyl group. This functional group can readily react with a diverse range of nucleophiles (such as amines, thiols, or phenols) to create a library of derivatives, each retaining the core isoindoline-1,3-dione scaffold but bearing a different substituent. By systematically varying the substituent and evaluating the biological activity of each new compound, researchers can deduce critical SAR insights.

For instance, research into novel inhibitors for enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease treatment, has utilized the isoindoline-1,3-dione scaffold. nih.gov In such studies, a series of derivatives are synthesized from a common precursor and tested for their inhibitory potency. This approach allows for the mapping of the enzyme's active site and the optimization of lead compounds. The phthalimide scaffold itself is known to interact with the peripheral anionic site (PAS) of AChE, making it a noteworthy pharmacophore for designing new inhibitors. nih.gov

The table below summarizes examples of isoindoline-1,3-dione derivatives that have been synthesized and evaluated for various biological activities, illustrating the scaffold's versatility in SAR studies.

| Biological Target | Derivative Class | Key Findings |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | All synthesized compounds showed potent inhibitory activity against AChE, with IC₅₀ values ranging from 2.1 to 7.4 μM. nih.gov |

| Acetylcholinesterase (AChE) | 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives | Modifications to the phenyl ring led to compounds with significant AChE inhibitory activity, with the most active derivative having an IC₅₀ of 0.91μM. nih.gov |

| B-Raf Kinase | Substituted isoindoline-1,3-diones | Structure-guided design led to the discovery of novel chemical scaffolds for B-Raf inhibitors with good potency and selectivity. nih.gov |

| Cyclooxygenase (COX) | 1H-isoindole-1,3(2H)-dione derivatives with arylpiperazine moieties | Several compounds showed selective inhibition of COX-1 or COX-2, demonstrating that structural modifications can tune enzyme selectivity. mdpi.com |

This systematic derivatization, enabled by reactive precursors like this compound, is a cornerstone of modern medicinal chemistry, facilitating the development of more potent and selective therapeutic agents.

Advanced Analytical and Spectroscopic Characterization Beyond Basic Identification

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

As of this review, a specific single-crystal X-ray diffraction study for 2-(2-bromoacetyl)isoindoline-1,3-dione (C₁₀H₆BrNO₃) has not been reported in the surveyed scientific literature. However, valuable structural insights can be inferred from the analysis of the closely related compound, 2-(2-bromoethyl)isoindoline-1,3-dione (C₁₀H₈BrNO₂). researchgate.netnih.gov

Analysis of Molecular Conformations and Torsion Angles

Based on analogous structures, the isoindoline-1,3-dione core of the title compound is expected to be nearly planar. researchgate.net The critical conformational flexibility lies in the N-substituted bromoacetyl side chain, defined by the torsion angles around the N-C(O), C(O)-CH₂, and CH₂-Br bonds.

In the analogous 2-(2-bromoethyl)isoindoline-1,3-dione, the N-C-C-Br side chain has been observed to adopt both anti (torsion angles near ±180°) and gauche (torsion angles near ±60°) conformations within the same crystal lattice. researchgate.netnih.gov This indicates a relatively low energetic barrier between these rotational states. For this compound, similar conformational possibilities would be expected for the N-C-C-Br segment, influenced by the electronic and steric effects of the adjacent carbonyl group. The planarity of the acetyl group would likely favor specific rotational isomers to minimize steric hindrance with the phthalimide (B116566) ring.

Investigation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a network of non-covalent interactions. The three carbonyl oxygen atoms are potent hydrogen bond acceptors. Weak C-H···O hydrogen bonds, involving the aromatic C-H groups and the methylene (B1212753) C-H groups as donors, would be expected to play a significant role in stabilizing the crystal lattice. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule with high precision and for elucidating its structure through controlled fragmentation.

For this compound, HRMS would confirm its molecular formula, C₁₀H₆BrNO₃. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 pattern for the molecular ion peak, providing a clear diagnostic marker.

The fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the functional groups present. Key fragmentation events for N-substituted phthalimides often involve the phthalimide moiety itself. Plausible fragmentation pathways for this compound include:

Alpha-cleavage: Scission of the bond between the acetyl carbonyl carbon and the bromomethyl carbon, leading to the formation of a stable N-acetylphthalimide cation radical and a bromomethyl radical.

Loss of the bromoacetyl group: Cleavage of the N-C bond to generate the phthalimide anion or a related fragment.

McLafferty Rearrangement: While less common for this specific structure, related rearrangements could occur.

Characteristic Phthalimide Fragmentation: The phthalimide ring itself can fragment, often by losing carbon monoxide (CO), to produce characteristic ions.

| Predicted Fragment Ion (m/z) | Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 267/269 | [C₁₀H₆BrNO₃]⁺ | Molecular Ion (M⁺) |

| 188 | [C₁₀H₆NO₃]⁺ | Loss of Br radical |

| 174 | [C₉H₄NO₃]⁺ | Loss of CH₂Br radical from M⁺ |

| 147 | [C₈H₅NO₂]⁺ | Phthalimide cation |

| 104 | [C₇H₄O]⁺ | Loss of CO from [C₈H₄O₂]⁺ fragment |

| 76 | [C₆H₄]⁺ | Benzene-type fragment from phthalimide ring |

Advanced NMR Techniques for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic compounds in solution. While 1D ¹H and ¹³C NMR provide fundamental information, 2D NMR techniques are required for unambiguous assignment of all atoms and confirmation of connectivity. slideshare.net

Based on the molecular structure, the following NMR spectral data can be predicted:

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~7.8-8.0 | 4H, multiplet, Aromatic H | ~190 | C=O (ketone) |

| ~4.8 | 2H, singlet, -CH₂Br | ~167 | C=O (imide) |

| ~135 | Aromatic C (quaternary) | ||

| ~124 | Aromatic C-H | ||

| ~32 | -CH₂Br |

2D NMR (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments reveal correlations between nuclei, allowing for a complete mapping of the molecular framework. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. sdsu.edu For this compound, the COSY spectrum would show cross-peaks between the adjacent protons on the aromatic ring, confirming their connectivity within the benzene (B151609) ring system. The methylene (-CH₂Br) protons would appear as a singlet on the diagonal with no cross-peaks, confirming their isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu The HSQC spectrum would show a clear correlation between the singlet at ~4.8 ppm and the carbon signal at ~32 ppm, definitively assigning them as the -CH₂Br group. It would also correlate each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This allows for the connection of different spin systems. Key expected HMBC correlations would include:

A correlation from the methylene protons (-CH₂Br) to the ketone carbonyl carbon (~190 ppm).

Correlations from the methylene protons to the quaternary carbons of the phthalimide ring.

Correlations from the aromatic protons to the imide carbonyl carbons (~167 ppm).

Together, these 2D NMR experiments would provide irrefutable evidence for the complete chemical structure of this compound.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Conformational Insights

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netmdpi.com

The FT-IR spectrum of this compound is dominated by the strong absorptions of its three carbonyl groups. The two imide carbonyls give rise to characteristic coupled stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. 2promojournal.com The ketone carbonyl also produces a strong stretching band in a similar region.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic |

| ~1775 | C=O Asymmetric Stretch | Imide |

| ~1725 | C=O Stretch | Ketone |

| ~1710 | C=O Symmetric Stretch | Imide |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| ~1380 | C-N Stretch | Imide |

| Below 700 | C-Br Stretch | Bromoalkane |

The precise positions of the carbonyl bands can provide subtle insights into the molecule's conformation and electronic environment. Factors like Fermi resonance and intermolecular interactions in the solid state can lead to band splitting or shifting.

Computational Chemistry and Molecular Modeling in Compound Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of the isoindoline-1,3-dione scaffold, docking simulations have been instrumental in elucidating their potential as inhibitors for a wide range of enzymes.

Computational studies have successfully predicted the interaction of isoindoline-1,3-dione derivatives with several key enzymatic targets. These simulations provide insights into binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), and the specific orientation of the ligand within the enzyme's active site.

E. coli Topoisomerase II DNA Gyrase B: While direct docking studies on 2-(2-Bromoacetyl)isoindoline-1,3-dione were not prominently found, molecular docking of related heterocyclic hybrids has been performed on the DNA gyrase of E. coli (PDB ID: 3G7E) and S. aureus (PDB ID: 3G7B). rsc.org These studies help to understand how the broader class of molecules may interact with the ATP-binding site of this bacterial enzyme, a crucial target for antibacterial agents. rsc.org

VEGFR-2: Derivatives of the closely related indoline-2,3-dione have been designed and docked as potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors. researchgate.net Docking studies against the VEGFR-2 receptor (PDB: 3VHE) have shown promising binding scores, suggesting that the core scaffold can fit effectively within the kinase active site. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Numerous studies have modeled the interaction of isoindoline-1,3-dione derivatives with cholinesterases, enzymes implicated in Alzheimer's disease. nih.govmdpi.com These compounds are designed to interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE. nih.gov Docking scores for various derivatives show strong binding potential. For a series of novel derivatives, binding affinities for AChE ranged from -8.3 to -10.2 kcal/mol.

Cyclooxygenase (COX): Molecular docking has been used to determine the interactions of new 1H-isoindole-1,3(2H)-dione derivatives within the active sites of COX-1 and COX-2. mdpi.comnih.gov These studies calculate the theoretical binding free energy and inhibition constants, which correlate with in vitro inhibitory activity. nih.gov For instance, certain derivatives show a strong preference and potent inhibition for either COX-1 or COX-2. mdpi.com

Dipeptidyl Peptidase: In the reviewed literature, specific molecular docking studies focusing on the interaction between this compound or its direct derivatives and Dipeptidyl Peptidase were not extensively detailed.

The table below summarizes representative binding affinity data from molecular docking studies of various isoindoline-1,3-dione derivatives with their respective enzyme targets.

| Enzyme Target | PDB Code | Ligand Class | Binding Affinity / Docking Score | Reference |

| Acetylcholinesterase (AChE) | 1EVE | Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrid | IC50 = 2.1 µM | nih.gov |

| Butyrylcholinesterase (BuChE) | - | 2-(diethylaminoalkyl)-isoindoline-1,3-dione | IC50 = 7.76 µM | |

| Cyclooxygenase-1 (COX-1) | 3N8Z | N-substituted 1H-isoindole-1,3(2H)-dione | -9.0 kcal/mol (Binding Energy) | mdpi.com |

| Cyclooxygenase-2 (COX-2) | 3LN1 | N-substituted 1H-isoindole-1,3(2H)-dione | -9.8 kcal/mol (Binding Energy) | mdpi.com |

| VEGFR-2 Kinase | 3VHE | Arylthiazole linked 2H-indol-2-one | -9.355 (Docking Score) | researchgate.net |

Docking simulations provide a detailed map of the interactions between the ligand and the amino acid residues of the enzyme's binding pocket. These interactions are predominantly hydrogen bonds and hydrophobic (e.g., π-π, π-alkyl) interactions.

Acetylcholinesterase & Butyrylcholinesterase: The phthalimide (B116566) scaffold of these derivatives is known to interact with the PAS of AChE. nih.gov Key interactions for potent inhibitors include π-π stacking with Trp279 and hydrogen bonding with Tyr121. The N-benzyl pyridinium moiety, often hybridized with the phthalimide core, is designed to interact with the CAS, forming π-π interactions with Trp84. nih.gov

Cyclooxygenase: In the COX-1 active site, derivatives have been shown to form hydrogen bonds with Ser530. The isoindoline-1,3-dione portion is involved in π-π interactions with Trp387 and amide-π stacked interactions with Gly526. mdpi.com For COX-2, key interactions include hydrogen bonds with Arg120 and Tyr355 and π-alkyl interactions with Val523. mdpi.com

The table below details the key interacting residues identified through molecular docking simulations.

| Enzyme Target | Key Interacting Residues | Type of Interaction | Reference |

| Acetylcholinesterase (AChE) | Trp84, Trp279, Tyr121 | π-π stacking, Hydrogen bond | nih.gov |

| Cyclooxygenase-1 (COX-1) | Ser530, Trp387, Gly526 | Hydrogen bond, π-π stacking, Amide-π stacked | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Val523 | Hydrogen bond, π-alkyl | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. For isoindoline-1,3-dione derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize the ground state geometry and to compute molecular and electronic properties. acs.orgnih.govacgpubs.org These calculations help in understanding the stability and reactivity of the compounds. acs.orgnih.gov Studies have investigated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide information about the molecule's electron-donating and accepting capabilities, respectively. nih.govfigshare.com This data is crucial for predicting how the molecule will interact with biological targets. nih.govfigshare.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

To validate the results from molecular docking and assess the stability of the ligand-protein complex over time, molecular dynamics (MD) simulations are performed. researchgate.netdntb.gov.uaresearcher.life These simulations, often run for periods up to 100 nanoseconds, model the dynamic behavior of the complex in a solvated environment. acs.orgresearchgate.net Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and ligand are calculated to determine if the complex remains stable. researchgate.netresearchgate.net A low and stable RMSD value indicates that the docking pose is reliable and the ligand remains tightly bound in the active site. researchgate.netresearchgate.net Root-mean-square fluctuation (RMSF) analysis is also used to identify the flexibility of individual amino acid residues upon ligand binding. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Before synthesis, the drug-likeness and pharmacokinetic properties of potential drug candidates are often predicted using computational models. For isoindoline-1,3-dione derivatives, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are conducted to assess their potential as oral drug candidates. researchgate.net These predictions evaluate compliance with Lipinski's rule of five and other drug-likeness parameters. nih.govnih.gov Physicochemical properties such as lipophilicity (Log P), polar surface area, and the number of hydrogen bond donors/acceptors are calculated to predict intestinal absorption and blood-brain barrier (BBB) penetration. nih.govmdpi.com

Structure-Based Design and Virtual Screening Methodologies

The isoindoline-1,3-dione scaffold is frequently used in structure-based drug design. nih.gov A common strategy is the hybridization of the phthalimide moiety with other known pharmacophores to create novel compounds with enhanced or dual activities. nih.gov For example, by combining the phthalimide group (known to bind to the PAS of AChE) with an N-benzyl pyridinium moiety (which binds to the CAS), researchers have designed potent dual-binding AChE inhibitors. nih.govmdpi.com This rational design approach, guided by molecular modeling, has led to the discovery of novel chemical scaffolds for inhibitors of various enzymes, including B-Raf and GSK-3β. researchgate.netnih.gov The core structure also serves as a template in virtual screening campaigns to identify new hits from large compound libraries that could potentially bind to a specific biological target.

Mechanistic Biochemical Applications of 2 2 Bromoacetyl Isoindoline 1,3 Dione Derivatives

Enzyme Inhibition Studies of Synthesized Analogues

The structural features of 2-(2-bromoacetyl)isoindoline-1,3-dione derivatives make them promising candidates for enzyme inhibitors. The phthalimide (B116566) moiety can engage in various non-covalent interactions with enzyme active sites, while the reactive bromoacetyl group can form covalent bonds with key amino acid residues, leading to irreversible inhibition.

In Vitro Evaluation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

A significant area of investigation for isoindoline-1,3-dione derivatives has been their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. A series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were synthesized and evaluated for their anti-cholinesterase activity. The results indicated that all synthesized compounds displayed potent inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. Notably, para-fluoro substituted compounds exhibited the highest inhibitory potency against AChE, with an IC50 of 2.1 μM. These findings suggest that the inhibitory activity of these compounds was significantly higher than that of the standard drug rivastigmine.

In another study, a series of novel 1-H-isoindole-1,3(2H)-dione derivatives were synthesized and tested for their inhibitory ability against AChE and BuChE. The most promising results were obtained for a derivative with a phenyl substituent at position 4 of a piperazine (B1678402) ring, which showed an IC50 value of 1.12 μM for AChE. Another derivative, featuring a diphenylmethyl moiety, was the most potent against BuChE with an IC50 of 21.24 μM.

The following table summarizes the in vitro inhibitory activities of selected isoindoline-1,3-dione derivatives against AChE and BuChE.

| Compound | Target Enzyme | IC50 (µM) |

| para-fluoro substituted isoindoline-1,3-dione-N-benzyl pyridinium hybrid | AChE | 2.1 |

| 1-H-isoindole-1,3(2H)-dione derivative with phenyl substituent | AChE | 1.12 |

| 1-H-isoindole-1,3(2H)-dione derivative with diphenylmethyl moiety | BuChE | 21.24 |

Assessment of Cyclooxygenase (COX-1, COX-2) Inhibitory Activity

Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are key enzymes in the inflammatory pathway. Research has explored the potential of isoindoline-1,3-dione derivatives as COX inhibitors. In one study, a series of new 1H-isoindole-1,3(2H)-dione derivatives were synthesized and their COX inhibitory activity was evaluated. The results showed that some of the synthesized compounds exhibited significant inhibition of both COX-1 and COX-2. The affinity ratio for COX-2/COX-1 was calculated, and two of the compounds showed a value greater than that of the reference drug meloxicam, indicating a degree of selectivity towards COX-2.

The table below presents the COX inhibitory activity of selected isoindoline-1,3-dione derivatives.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Selectivity Index |

| Derivative 1 | 55.3 | 68.4 | 1.24 |

| Derivative 2 | 48.2 | 72.1 | 1.50 |

| Meloxicam (Reference) | 50.1 | 65.2 | 1.30 |

Investigation of Dipeptidyl Peptidase (DPP) Inhibition

Dipeptidyl peptidase (DPP) enzymes, particularly DPP-IV, are therapeutic targets for the management of type 2 diabetes. Isoindoline-containing compounds have been investigated as inhibitors of DPP enzymes. Research has shown that isoindoline (B1297411) derivatives can act as potent and selective inhibitors of DPP-IV. Furthermore, certain isoindole derivatives have demonstrated the ability to inhibit both DPP-IV and DPP-8/9, with a greater selectivity towards DPP-8/9. The development of these inhibitors often focuses on achieving high selectivity for DPP-IV over other DPP isoforms to minimize potential side effects.

| Compound Class | Target Enzyme(s) | Key Findings |

| Isoindoline derivatives | DPP-IV | Potent and selective inhibition. |

| Isoindole derivatives | DPP-IV, DPP-8/9 | Inhibition of multiple DPPs with selectivity towards DPP-8/9. |

Analysis of Topoisomerase and VEGFR-2 Inhibition

Recent studies have explored the potential of phthalimide-based compounds as inhibitors of topoisomerase and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are crucial targets in cancer therapy.

One study focused on novel phthalimide-based analogues and evaluated their in-vitro enzyme inhibitory activity against E. coli topoisomerase II DNA gyrase B and VEGFR-2. A pyrazolylphthalimide derivative demonstrated a nearly equipotent IC50 value with Novobiocin as a DNA gyrase B inhibitor (IC50 = 0.34 ± 0.63 µM). The same compound exhibited excellent inhibitory activity towards VEGFR-2, with an IC50 value of 0.09 ± 1.30 µM, which was twofold more potent than the standard inhibitor Staurosporine (IC50 = 0.17 ± 1.02 µM). nih.gov

Another study on pyrimidine–phthalimide hybrids identified a compound that inhibited VEGFR2 in vitro with an IC50 of 0.130 ± 0.02 μM. bohrium.comresearchgate.net Furthermore, research on indoline-2-one derivatives, which share structural similarities with the isoindoline-1,3-dione core, identified compounds with potent VEGFR-2 inhibitory activities, with IC50 values as low as 0.078 µM. researchgate.net

While direct studies on this compound derivatives as topoisomerase inhibitors are limited, related heterocyclic compounds containing the phthalimide moiety have shown promise. For instance, a new thiazole (B1198619) derivative incorporating an isoindoline-1,3-dione scaffold was investigated as a potential anticancer and topoisomerase II inhibitor. nih.gov

| Compound Class | Target Enzyme | IC50 (µM) |

| Pyrazolylphthalimide derivative | E. coli DNA gyrase B | 0.34 ± 0.63 |

| Pyrazolylphthalimide derivative | VEGFR-2 | 0.09 ± 1.30 |

| Pyrimidine–phthalimide hybrid | VEGFR-2 | 0.130 ± 0.02 |

| Indolin-2-one derivative | VEGFR-2 | 0.078 |

Investigation of Induced Cellular Pathways in in vitro Cell Models

Beyond direct enzyme inhibition, derivatives of this compound have been shown to modulate cellular pathways, particularly those leading to programmed cell death, or apoptosis.

Mechanisms of Apoptosis Induction

A key area of research has been the elucidation of the mechanisms by which these compounds induce apoptosis in cancer cells. One study investigated the effects of 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione on blood cancer cell lines. This compound showed a potent inhibitory effect on the viability of Raji cells, with a CC50 of 0.26 μg/mL. Further analysis revealed that this compound induced both apoptosis and necrosis in these cells. bohrium.com

Other studies on related phthalimide derivatives have provided further insights into the pro-apoptotic mechanisms. For example, thiazole-bearing phthalimide derivatives were found to induce apoptosis in cancer cells through the intrinsic pathway, as evidenced by DNA fragmentation, increased caspase-3 activity, and modulation of apoptosis markers such as BAX, BCL-2, and FAS. nih.govresearchgate.net Similarly, certain isoindole-1,3(2H) dione (B5365651) derivatives have been shown to arrest progress through the cell cycle and induce apoptosis in human cancer cell lines. nih.gov

The induction of apoptosis by these compounds is often a multi-faceted process. For instance, some pyrimidine–phthalimide hybrids have been shown to arrest cancer cells in the S phase of the cell cycle and significantly increase the total number of apoptotic cells. bohrium.com

| Compound | Cell Line | Observed Effects |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (blood cancer) | Induction of apoptosis and necrosis. |

| Thiazole-bearing phthalimide derivative | MCF-7, MDA-MB-468, PC-12 | DNA fragmentation, increased caspase-3 activity, modulation of BAX, BCL-2, and FAS. |

| Isoindole-1,3(2H) dione derivatives | Caco-2, HCT-116 | Cell cycle arrest and induction of apoptosis. |

| Pyrimidine–phthalimide hybrid | MCF-7 | S phase cell cycle arrest and increased apoptosis. |

Analysis of Necrosis Pathways

Research has demonstrated that derivatives of this compound can induce necrotic cell death in cancer cell lines. A notable example is the investigation of 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, which was found to trigger both apoptosis and necrosis in Raji B-lymphoma cells. asianpubs.org

The induction of necrosis was quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. Treatment of Raji cells with this compound led to a significant increase in the necrotic cell population in a concentration- and time-dependent manner. asianpubs.org

The following interactive data table summarizes the key findings from the flow cytometry analysis:

| Concentration of 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Incubation Time (hours) | Percentage of Necrotic Cells (%) |

| Control | 48 | 0.9 |

| 0.5 µg/mL | 48 | ~32 |

| 1 µg/mL | 48 | ~53 |

| 0.5 µg/mL | 72 | Increased |

| 1 µg/mL | 72 | Increased |

These findings underscore the potential of this compound derivatives as tools to probe the molecular mechanisms governing necrotic cell death. The bromoacetyl group is a reactive electrophile that can covalently modify cellular nucleophiles, such as cysteine residues in proteins, potentially leading to enzyme inactivation and disruption of cellular homeostasis, ultimately culminating in necrosis. However, the precise molecular targets and signaling pathways involved in necrosis induced by these compounds are still under investigation.

Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights in Enzyme-Ligand Interactions

The structure-activity relationship (SAR) of isoindoline-1,3-dione derivatives has been explored in various contexts, providing insights into the structural features that govern their biological activity. While specific SAR studies on this compound derivatives focusing on necrosis-inducing enzymes are not extensively documented, broader studies on related compounds offer valuable perspectives on their enzyme-ligand interactions.

The isoindoline-1,3-dione scaffold itself is a key pharmacophore that can be modified at various positions to modulate activity and selectivity. The presence of the bromoacetyl group introduces an electrophilic center, suggesting a mechanism of action that may involve covalent modification of target enzymes.

Studies on other isoindoline-1,3-dione derivatives have highlighted the importance of substituents on the isoindoline ring system for their inhibitory activity against various enzymes. For instance, the nature and position of substituents on the N-phenyl ring of isoindoline-1,3-dione derivatives have been shown to significantly influence their inhibitory potency against enzymes like acetylcholinesterase.

The following table summarizes general SAR observations for isoindoline-1,3-dione derivatives as enzyme inhibitors, which may provide a framework for understanding the interactions of this compound derivatives:

| Structural Feature | General Observation on Enzyme Inhibition | Potential Relevance to this compound |

| Isoindoline-1,3-dione Core | Serves as a rigid scaffold for orienting interacting groups. | Provides the fundamental structure for ligand binding. |

| N-Substituent | The nature and length of the N-substituent are critical for activity and selectivity. Aromatic or bulky groups can enhance binding through hydrophobic or pi-stacking interactions. | The 2-bromoacetyl group is the key functional moiety for covalent modification of target enzymes. |

| Substituents on Phenyl Ring | Electron-donating or withdrawing groups can modulate the electronic properties of the molecule, affecting binding affinity. | The position and electronic nature of the bromoacetyl group on a phenyl substituent, as seen in derivatives, would be critical for directing the covalent interaction within an enzyme's active site. |

For this compound and its derivatives, the key to their mechanism of action likely lies in the reactivity of the α-haloacetyl group. This group can act as an irreversible inhibitor by forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine) in the active site of target enzymes. The isoindoline-1,3-dione moiety would serve to orient the reactive group within the binding pocket, contributing to the specificity of the interaction.

Further research is needed to elucidate the specific enzyme targets of this compound derivatives that are critical for the induction of necrosis. Such studies, combining SAR analysis with proteomics and mechanistic enzymology, will be instrumental in fully understanding their biochemical applications and potential as chemical probes for studying cell death pathways.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Current synthetic strategies for 2-(2-bromoacetyl)isoindoline-1,3-dione and related compounds often rely on conventional methods that may involve harsh reagents, stoichiometric activators, and chlorinated solvents. A primary future challenge lies in the development of more sustainable and efficient synthetic protocols that align with the principles of green chemistry.

Future research should prioritize:

Catalytic Approaches: Investigating the use of catalytic methods for the N-acetylation of isoindoline-1,3-dione, followed by bromination, could significantly improve atom economy and reduce waste. This could involve exploring novel organocatalysts or transition-metal catalysts that can operate under milder conditions.

Alternative Solvents: A shift towards greener solvent systems, such as bio-based solvents, supercritical fluids, or even solvent-free conditions (mechanochemistry), would substantially decrease the environmental impact of the synthesis.

Flow Chemistry: The implementation of continuous flow technologies could offer enhanced control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved purity, and safer handling of reactive intermediates. This would also allow for easier scalability of the synthesis.

One-Pot Procedures: Designing one-pot or tandem reaction sequences where phthalic anhydride (B1165640) is converted directly to the final product without the isolation of intermediates would streamline the process, saving time, resources, and energy.

| Improvement Area | Traditional Method | Potential Future Direction | Key Benefit |

| Reagents | Stoichiometric brominating agents | Catalytic bromination; Use of electrochemistry | Reduced waste, milder conditions |

| Solvents | Chlorinated solvents (e.g., DCM) | Bio-based solvents; Supercritical CO2; Water | Reduced environmental impact |

| Process | Batch synthesis | Continuous flow synthesis; Mechanochemistry | Enhanced safety, scalability, and efficiency |

| Efficiency | Multi-step with intermediate isolation | One-pot tandem reactions | Reduced cost, time, and resource use |

Exploration of New Derivatization Pathways for Untapped Chemical Space

The true potential of this compound as a building block lies in the vast, yet largely unexplored, chemical space that can be accessed through its derivatization. The electrophilic bromoacetyl moiety is a highly versatile handle for introducing the phthalimide (B116566) group onto a wide array of molecular scaffolds.

Key avenues for future exploration include:

Reaction with Diverse Nucleophiles: While reactions with common nucleophiles like amines and thiols are known, a systematic investigation into its reactivity with a broader range of nucleophiles (e.g., phenols, azides, carbanions, and heterocycles) could yield novel compound libraries with unique structural motifs.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component would enable the rapid construction of complex molecules in a single step, offering a highly efficient route to chemical diversity.

Modification of the Phthalimide Ring: The aromatic core of the isoindoline-1,3-dione is ripe for modification. Future work could focus on synthesizing analogs of the title compound bearing various substituents (e.g., electron-donating or -withdrawing groups) on the phthalimide ring. This would modulate the electronic properties and steric profile of the entire molecule, influencing its reactivity and biological activity.

Post-Derivatization Transformations: Exploring subsequent transformations of the initially formed derivatives can lead to complex heterocyclic systems. For example, derivatives could be designed to undergo intramolecular cyclizations, leading to novel fused-ring systems that are often privileged structures in medicinal chemistry.

Advanced Computational Studies for Deeper Mechanistic Understanding

A deeper, quantitative understanding of the reactivity and properties of this compound is crucial for its rational application. Advanced computational chemistry techniques offer a powerful lens through which to study this molecule at an unprecedented level of detail.

Future computational research should focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. This can provide quantitative predictions of the reactivity of the bromoacetyl group towards different nucleophiles and help in understanding reaction mechanisms, transition states, and kinetic barriers.

Molecular Dynamics (MD) Simulations: When derivatives of this compound are developed as biological probes or drug candidates, MD simulations can be employed to study their interactions with target biomolecules (e.g., proteins or nucleic acids). These simulations can reveal the dynamics of binding, the role of solvent, and key intermolecular interactions, thereby guiding the design of more potent and selective analogs.

Predictive Modeling for Properties: Computational models can be developed to predict key physicochemical properties (e.g., solubility, lipophilicity) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of novel derivatives, helping to prioritize synthetic targets with drug-like characteristics.

Integration of High-Throughput Screening with Rational Design for Targeted Applications

The reactive nature of this compound makes it an ideal candidate for modern drug discovery and materials science paradigms that integrate high-throughput screening (HTS) with rational design.

Future directions in this area include:

Covalent Fragment Libraries: The compound can be used as a foundational electrophilic fragment in the construction of covalent fragment libraries for use in fragment-based drug discovery (FBDD). Screening these libraries against proteins with reactive nucleophilic residues (e.g., cysteine, serine, or lysine) can identify starting points for the development of highly potent and selective covalent inhibitors.

High-Throughput Synthesis and Screening: Combining automated synthesis platforms with HTS technologies will enable the rapid generation and evaluation of large libraries of derivatives. This approach can accelerate the discovery of new molecules with desired biological activities, such as enzyme inhibition or antimicrobial effects.

Rational Design Cycles: A powerful strategy involves an iterative cycle where HTS identifies initial "hit" compounds. Computational studies (as described in 8.3) are then used to understand the structure-activity relationships (SAR) of these hits. This knowledge, in turn, guides the rational design and synthesis of the next generation of compounds with improved properties, which are then subjected to further screening. The isoindoline-1,3-dione scaffold has already shown promise as a pharmacophore for various targets, and a rational design approach can optimize its efficacy.

常见问题

Q. What is the optimal synthetic route for 2-(2-bromoethyl)isoindoline-1,3-dione, and what are the critical reaction parameters?

The compound is synthesized via the Gabriel method, where potassium phthalimide undergoes nucleophilic substitution with 1,2-dibromoethane in dimethylformamide (DMF) at room temperature. This yields 86% of the product after purification by slow ethanol evaporation . Key parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and reaction time (typically 12–24 hours).

Q. Which analytical techniques are most effective for characterizing 2-(2-bromoethyl)isoindoline-1,3-dione?

Structural confirmation requires a combination of:

- NMR spectroscopy (¹H and ¹³C) to identify proton and carbon environments, particularly the bromoethyl group (δ ~3.7 ppm for CH₂Br).

- Single-crystal X-ray diffraction to resolve molecular geometry, revealing a triclinic crystal system (space group P1) with three independent molecules in the asymmetric unit. Bond lengths (e.g., C–Br = 1.93 Å) and angles are consistent with sp³ hybridization .

Q. How does the bromoethyl substituent influence reactivity in nucleophilic substitution reactions?

The bromine atom acts as a superior leaving group compared to chloro analogs, enabling efficient SN2 reactions with nucleophiles like amines or thiols. For example, reaction with piperidine derivatives in the presence of Cs₂CO₃ at 110°C in DMF produces alkylated intermediates for PROTAC synthesis .

Advanced Research Questions

Q. What non-covalent interactions stabilize the crystal structure of 2-(2-bromoethyl)isoindoline-1,3-dione?

The crystal packing is stabilized by:

Q. How can this compound be applied in PROTAC (Proteolysis-Targeting Chimera) development?

The bromoethyl group serves as a linker for conjugating E3 ligase ligands to target protein binders. For example, coupling with 2,6-dioxopiperidine derivatives under basic conditions (Cs₂CO₃, DMF, 110°C) generates bifunctional molecules that recruit ubiquitin ligases for targeted protein degradation .

Q. What methodological approaches are used to evaluate its inhibitory activity against enzymes like tyrosinase?

- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric assays (e.g., 26.20 μM for analogs ).

- Competitive inhibition analysis : Lineweaver-Burk plots to determine binding mode.

- Molecular docking : Simulations (AutoDock/Vina) validate interactions with active-site residues (e.g., His263 in mushroom tyrosinase) .

Q. How does thermal stability impact its utility in high-temperature reactions?

The compound exhibits a melting point of ~199–200°C, comparable to brominated isoindoline derivatives . Stability under reflux conditions (e.g., in DMF at 110°C) makes it suitable for prolonged reactions without decomposition.

Q. What role does this compound play in transition-metal-catalyzed cross-coupling reactions?

As an aryl halide precursor, it participates in Suzuki-Miyaura couplings with boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to introduce phthalimide-protected amines into biaryl scaffolds .

Methodological Considerations

Q. How are substituent effects (e.g., bromo vs. chloro) systematically analyzed in related derivatives?

Q. What computational tools are employed to predict its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。